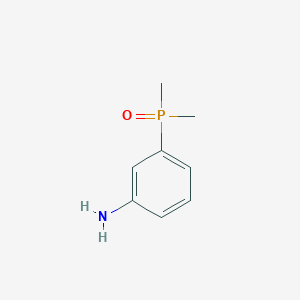

(3-Aminophenyl)dimethylphosphine oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-dimethylphosphorylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12NOP/c1-11(2,10)8-5-3-4-7(9)6-8/h3-6H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIIKUEAQCXSYFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CC=CC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12NOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26728-38-1 | |

| Record name | 3-(dimethylphosphoryl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 3 Aminophenyl Dimethylphosphine Oxide

Transformations Involving the Amino Functionality

The primary aromatic amino group (-NH₂) is a key site for derivatization, behaving as a potent nucleophile in various reactions. Its reactivity is characteristic of anilines, allowing for the formation of new carbon-nitrogen and heteroatom-nitrogen bonds.

Substitution Reactions (e.g., with Nucleophiles)

As a typical primary aromatic amine, the nitrogen atom of (3-Aminophenyl)dimethylphosphine oxide possesses a lone pair of electrons, making it nucleophilic and capable of reacting with a variety of electrophiles. Common substitution reactions include N-alkylation and N-arylation.

While specific examples for this compound are not extensively documented in the literature, its reactivity can be inferred from the behavior of other anilines. For instance, it is expected to react with alkyl halides (e.g., methyl iodide, benzyl bromide) to form secondary and tertiary amines, although overalkylation can be a challenge, potentially leading to the formation of quaternary ammonium salts.

Similarly, reactions with isocyanates or isothiocyanates are expected to proceed readily to form urea and thiourea derivatives, respectively. This type of reaction has been documented for structurally related compounds, such as 3-aminopropyl-dimethyl-phosphine oxide, which reacts with various isocyanates and isothiocyanates to yield the corresponding carbamoyl and thiocarbamoyl derivatives. researchgate.net

Amidation and Related Condensation Reactions

The amino group of this compound can readily undergo condensation reactions with carbonyl-containing compounds. One of the most important of these is amidation, where the amine reacts with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form a stable amide bond. These reactions typically require activating agents or catalysts to proceed efficiently. researchgate.net

Table 1: Common Reagents for Amidation of Aromatic Amines

| Carboxylic Acid Derivative | Typical Reagent/Condition | Product |

|---|---|---|

| Carboxylic Acid | Carbodiimides (e.g., EDC, DCC) | Amide |

| Acid Chloride | Base (e.g., Pyridine, Triethylamine) | Amide |

| Acid Anhydride | Heat or Base Catalyst | Amide |

| Ester | High Temperature (Aminolysis) | Amide |

Furthermore, the primary amino group can participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically reversible and often catalyzed by acid. The formation of the imine proceeds via a hemiaminal intermediate. nih.gov This reactivity is a cornerstone of multicomponent reactions like the Kabachnik-Fields (phospha-Mannich) reaction, which involves the condensation of an amine, a carbonyl compound, and a secondary phosphine (B1218219) oxide to generate α-aminophosphine oxides. semanticscholar.orgresearchgate.net

Reactions at the Phosphine Oxide Moiety

The dimethylphosphine (B1204785) oxide [-P(O)(CH₃)₂] group is characterized by a highly polarized phosphorus-oxygen double bond. The phosphorus atom is in its highest oxidation state (+5), making it resistant to further oxidation, while the oxygen atom exhibits significant Lewis basicity.

Oxidation and Reduction of the Phosphorus Center

The phosphorus atom in this compound is pentavalent and cannot be further oxidized under normal conditions. However, the phosphine oxide can be reduced (deoxygenated) to the corresponding trivalent phosphine, (3-aminophenyl)dimethylphosphine. This transformation is of significant interest as it regenerates the phosphine, which can be a valuable ligand or reagent. nih.gov

The deoxygenation of tertiary phosphine oxides is thermodynamically challenging due to the high strength of the P=O bond. Nevertheless, a variety of reducing agents, particularly silicon-based reagents, have been developed to achieve this conversion effectively. ru.nlkul.pl Trichlorosilane (B8805176) (HSiCl₃) is one of the most common and effective reagents for this purpose. sci-hub.se The reaction mechanism and stereochemical outcome can be influenced by the presence of a base, such as triethylamine or pyridine. sci-hub.se

Table 2: Selected Reagents for the Reduction of Tertiary Phosphine Oxides

| Reagent(s) | Typical Conditions | Comments |

|---|---|---|

| Trichlorosilane (HSiCl₃) | Toluene, reflux | Proceeds with retention of configuration at phosphorus. sci-hub.se |

| HSiCl₃ / Triethylamine (Et₃N) | Benzene, reflux | Proceeds with inversion of configuration at phosphorus. sci-hub.sewikipedia.org |

| HSiCl₃ / Pyridine | Xylene, reflux | Proceeds with retention of configuration at phosphorus. sci-hub.se |

| Phenylsilane (PhSiH₃) | Toluene, reflux | Effective reductant, mechanism studied. kul.pl |

| Hexachlorodisilane (Si₂Cl₆) | CH₂Cl₂, room temp. | Mild conditions, often used after activation with oxalyl chloride. nih.govacs.org |

Lewis Basic Character and Hydrogen Bond Acceptor Properties

The oxygen atom of the phosphine oxide group is highly polarized and electron-rich, making it a strong Lewis base and an exceptionally potent hydrogen bond acceptor. enamine.netresearchgate.net This property is significantly stronger than that of other common acceptors like carbonyls in amides or esters. acs.org This strong hydrogen-bonding capability influences the compound's physical properties, such as solubility and crystal packing, and is a key feature in its application in medicinal chemistry and materials science. researchgate.netenamine.net

The ability of the P=O group to form strong hydrogen bonds has been exploited in the design of kinase inhibitors, such as brigatinib, where the phosphine oxide moiety interacts with the hinge region of the target protein. enamine.net The oxygen can also coordinate to metal centers, allowing this compound to act as a ligand in coordination chemistry. The molecule can potentially act as a bidentate ligand, coordinating through both the amino nitrogen and the phosphine oxide oxygen.

Electrophilic Substitutions on the Aromatic Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (SₑAr) reactions such as halogenation, nitration, and Friedel-Crafts reactions. The position of substitution is dictated by the combined directing effects of the two existing substituents: the amino group and the dimethylphosphine oxide group. wikipedia.org

Amino Group (-NH₂): This is a strongly activating group due to its ability to donate its lone pair of electrons into the aromatic π-system via a resonance (+M) effect. It strongly directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). organicchemistrytutor.comlibretexts.org

Dimethylphosphine Oxide Group [-P(O)(CH₃)₂]: This group is electron-withdrawing through an inductive (-I) effect and is considered a deactivating group. It directs incoming electrophiles to the meta position (positions 2 and 5 relative to itself). The synthesis of related compounds like bis(3-aminophenyl)phenyl phosphine oxide via nitration of triphenylphosphine (B44618) oxide confirms the meta-directing nature of the phosphine oxide group. semanticscholar.org

In this compound, the powerful activating and ortho, para-directing effect of the amino group dominates over the deactivating, meta-directing effect of the phosphine oxide group. Therefore, electrophilic substitution is predicted to occur predominantly at the positions ortho and para to the amino group.

The potential sites for substitution are:

Position 4: Ortho to the -P(O)(CH₃)₂ group and para to the -NH₂ group.

Position 6: Ortho to the -NH₂ group.

Position 2: Ortho to both the -NH₂ and -P(O)(CH₃)₂ groups. This position is likely to be the most sterically hindered and electronically deactivated by the adjacent phosphine oxide group.

Therefore, the major products of electrophilic aromatic substitution are expected to be the 4- and 6-substituted derivatives. It is important to note that under strongly acidic conditions (e.g., nitration with mixed acid), the amino group can be protonated to form the anilinium ion (-NH₃⁺). This anilinium group is a strongly deactivating, meta-director, which could lead to the formation of some meta-substituted products relative to the original amino group. youtube.com

Article on this compound Unattainable Due to Lack of Specific Research Data

Efforts to generate a detailed scientific article on the chemical reactivity and derivatization of this compound have been suspended due to a significant lack of available research data for the specified reactions.

An extensive search of scientific databases and literature has failed to yield specific examples of cyclization, annulation, radical transformations, or P-C coupling reactions involving this compound. The user's request for an article structured around the "," with a focus on "Cyclization and Annulation Reactions to Form Fused Heterocycles" and "Radical Transformations and P-C Coupling Reactions," cannot be fulfilled with the required level of scientific accuracy and detail.

Without specific, verifiable research on the reactivity of this compound in the context of the outlined sections, any attempt to generate the article would result in speculation and would not meet the required standards of scientific accuracy. Therefore, the creation of the requested content cannot proceed at this time.

Coordination Chemistry and Ligand Properties of 3 Aminophenyl Dimethylphosphine Oxide

Ligand Design Principles in Phosphine (B1218219) Oxide Coordination

The design of ligands for transition metal complexes is fundamental to controlling the properties and reactivity of the resulting coordination compounds. Phosphine oxides, characterized by the P=O functional group, are a significant class of ligands governed by distinct design principles.

Hard Donor Character: The oxygen atom in the phosphine oxide group is a hard Lewis base, making these ligands particularly suitable for coordinating with hard or borderline metal centers. wikipedia.org

Electronic Tuning: The electronic properties of the phosphine oxide can be modified by the substituents on the phosphorus atom. In (3-Aminophenyl)dimethylphosphine oxide, the dimethyl groups are electron-donating, which increases the electron density on the oxygen atom, enhancing its Lewis basicity compared to triarylphosphine oxides. wikipedia.org

Hybrid Functionality: The presence of both a phosphine oxide group (a hard donor) and an amino group (a hard nitrogen donor) classifies this compound as a hybrid or heteroditopic ligand. researchgate.net Such ligands are of great interest in coordination chemistry because they can offer multiple coordination modes (e.g., monodentate, bidentate-chelating, or bridging), which can lead to complexes with unique structural and reactive properties. researchgate.net

Potential for Bidentate Chelation: The aminophenyl group introduces the possibility of the ligand acting as a bidentate N,O-chelate. The formation of a stable five- or six-membered chelate ring is a powerful driving force in coordination chemistry, often leading to thermodynamically and kinetically stable complexes. The meta-position of the amino group relative to the phosphinoyl group on the phenyl ring would allow for the formation of a six-membered chelate ring upon coordination to a metal center.

Metal Coordination Modes and Binding Affinities (M-O Bond Formation)

The primary mode of coordination for phosphine oxide ligands is through the oxygen atom, leading to the formation of a metal-oxygen (M-O) bond. wikipedia.org This interaction is a classic example of a Lewis acid-base adduct.

M-O Bond Formation: For this compound, coordination to a transition metal is expected to occur, at a minimum, through the phosphinoyl oxygen atom. This is consistent with the general behavior of phosphine oxides, which almost invariably act as O-donors. wikipedia.org

Structural Changes upon Coordination: Upon coordination to a metal, the P=O bond of the phosphine oxide ligand typically lengthens slightly. For instance, the P-O distance in free triphenylphosphine (B44618) oxide is approximately 1.48 Å, while in the complex NiCl₂[OP(C₆H₅)₃]₂, it elongates to 1.51 Å. wikipedia.org This elongation is attributed to the donation of electron density from the P=O π-bonding orbital to the metal center, which weakens the P=O bond. The geometry at the phosphorus atom remains tetrahedral. wikipedia.org

Potential Coordination Modes: this compound presents several potential coordination modes:

Monodentate (O-donor): The ligand binds to a single metal center exclusively through the phosphine oxide oxygen. The amino group remains uncoordinated.

Bidentate (N,O-chelate): The ligand binds to a single metal center through both the phosphine oxide oxygen and the nitrogen of the amino group, forming a stable chelate ring.

Bridging (O-donor or N,O-donor): The ligand bridges two or more metal centers, with the oxygen and/or nitrogen atoms coordinating to different metals.

The preferred coordination mode will depend on several factors, including the nature of the metal ion (its size, charge, and electronic configuration), the other ligands present in the coordination sphere, and the reaction conditions.

Formation and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with phosphine oxide ligands generally involves the reaction of the pre-formed ligand with a labile metal precursor, such as a metal halide or triflate salt. wikipedia.org

A general synthetic route would involve: M-L'_n + x (3-NH₂C₆H₄)P(O)Me₂ → [M( (3-NH₂C₆H₄)P(O)Me₂ )_x] + n L' (where M is a transition metal, L' is a labile ligand, and n is the number of labile ligands)

Characterization of the resulting complexes would rely on a combination of standard analytical techniques:

Infrared (IR) Spectroscopy: A key diagnostic tool is the shift in the P=O stretching frequency (ν(P=O)). Upon coordination to a metal center, this band typically shifts to a lower wavenumber (red-shift) due to the weakening of the P=O bond. This provides direct evidence of M-O bond formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is highly sensitive to the chemical environment of the phosphorus atom. Coordination to a metal center causes a significant change in the ³¹P chemical shift compared to the free ligand. ¹H and ¹³C NMR can provide further information on the ligand's structure and symmetry within the complex.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the precise coordination mode of the ligand (e.g., monodentate vs. bidentate). nih.gov This technique would unambiguously determine if the amino group is involved in coordination.

Elemental Analysis: Confirms the empirical formula of the synthesized complex.

Influence of Ligand Structure on Coordination Geometry and Electronic Properties

The specific structure of a ligand profoundly impacts the geometry, stability, and electronic properties of the metal complex it forms. For this compound, several structural features are influential.

Steric Effects: The dimethylphosphinoyl and aminophenyl groups confer a certain steric profile. While not exceptionally bulky, these groups will influence how many ligands can fit around a metal center and can affect the coordination geometry (e.g., favoring tetrahedral vs. square planar geometries for a four-coordinate complex).

The interplay of these steric and electronic factors, along with the potential for different coordination modes, makes this compound a potentially versatile ligand for constructing a variety of transition metal complexes with tailored properties.

Applications in Catalysis Mediated by 3 Aminophenyl Dimethylphosphine Oxide or Its Metal Complexes

Organocatalysis Utilizing Phosphine (B1218219) Oxide Scaffolds

While phosphine oxides are primarily recognized for their role as ligands in metal catalysis, their potential in organocatalysis is an emerging area of interest. The phosphine oxide moiety can act as a hydrogen bond acceptor, influencing the stereochemical outcome of a reaction. The presence of the aminophenyl group in (3-Aminophenyl)dimethylphosphine oxide provides a functional handle for further modification, allowing for its incorporation into more complex chiral scaffolds. Although specific examples detailing the use of this compound itself as an organocatalyst are not extensively documented in dedicated studies, the broader class of aminophosphine (B1255530) oxides is recognized for its potential in this domain.

Ligand Role in Transition Metal-Catalyzed Reactions

The primary application of this compound in catalysis is as a ligand for transition metals. The oxygen atom of the phosphine oxide group and the nitrogen atom of the amino group can both coordinate to a metal center, potentially acting as a bidentate ligand. This chelation can stabilize the metal complex and influence its catalytic activity.

Palladium-Catalyzed Carbon-Carbon and Carbon-Heteroatom Coupling (e.g., C-P Bond Formation)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis. The performance of these reactions is highly dependent on the nature of the ligand coordinated to the palladium center. Phosphine oxides, including derivatives of this compound, can serve as effective ligands in these processes.

One of the key applications in this area is the formation of carbon-phosphorus (C-P) bonds. The Hirao reaction, a palladium-catalyzed cross-coupling of P(O)-H compounds with aryl halides, is a prominent method for synthesizing arylphosphine oxides. While specific studies focusing solely on this compound as a ligand in this context are limited, the general mechanism involves the coordination of a phosphine oxide-type ligand to the palladium catalyst, facilitating the oxidative addition and reductive elimination steps of the catalytic cycle. The amino group on the phenyl ring can influence the electronic properties of the ligand and its coordination to the palladium center.

Below is a table summarizing representative palladium-catalyzed C-P bond formation reactions where aminophosphine oxide type ligands could be employed.

| Aryl Halide/Pseudohalide | Phosphorus Source | Catalyst/Ligand System | Product Type |

| Aryl Bromide | Secondary Phosphine Oxide | Pd(OAc)₂ / dppf | Tertiary Phosphine Oxide |

| Aryl Triflate | H-Phosphinate | Pd(dba)₂ / Xantphos | Arylphosphinate |

| Aryl Nonaflate | Diarylphosphine Oxide | Pd(OAc)₂ / NaI | Triarylphosphine Oxide |

This table represents general palladium-catalyzed C-P bond formation reactions where ligands of the aminophosphine oxide class are relevant.

Rhodium and Nickel-Catalyzed Reactions

Rhodium and nickel complexes are pivotal in various catalytic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions. The electronic and steric properties of the ligands are crucial for the efficiency and selectivity of these catalysts. This compound, with its dual potential coordinating sites, can act as a ligand to modulate the reactivity of rhodium and nickel centers.

In rhodium catalysis, phosphine oxide ligands have been shown to promote C-H activation reactions. For instance, a phosphine oxide can act as a bifunctional ligand, coordinating to both the rhodium catalyst and a Lewis acid, thereby enhancing the reactivity.

Nickel-catalyzed cross-coupling reactions provide a cost-effective alternative to palladium-catalyzed systems. Phosphine oxide ligands can be employed in nickel-catalyzed C-P bond formation and other cross-coupling reactions, such as the amination of aryl chlorides. The specific impact of the 3-amino substituent on the dimethylphenylphosphine (B1211355) oxide scaffold in these reactions would be to modulate the ligand's electron-donating ability and its binding affinity to the nickel center.

Copper-Catalyzed Transformations

Copper-catalyzed reactions, such as the Ullmann condensation and various cross-coupling reactions, have a long history in organic synthesis. The development of suitable ligands has significantly expanded the scope and utility of these transformations. The amino group of this compound can play a significant role in copper catalysis, as nitrogen-containing ligands are well-known to be effective for copper.

For example, in copper-catalyzed C-N and C-O bond-forming reactions, the coordination of a ligand containing both a phosphine oxide and an amino group could stabilize the copper catalyst and facilitate the desired transformation. While direct reports on the use of this compound in this context are not prevalent, the structural motifs are conducive to effective ligation with copper.

Stereoselective Transformations and Chiral Ligand Design

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral ligands are instrumental in achieving high enantioselectivity in asymmetric catalysis. The this compound scaffold provides a versatile platform for the design of novel chiral ligands. The amino group can be readily functionalized with chiral auxiliaries or integrated into a larger chiral framework.

The development of P-stereogenic phosphine oxides is another avenue for creating effective chiral ligands. By introducing chirality at the phosphorus center of a molecule like this compound, a new class of chiral ligands could be accessed. These ligands could then be applied in a variety of stereoselective transformations, including asymmetric hydrogenation and allylic alkylation.

Heterogeneous Catalysis and Immobilized Systems

The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving catalyst recyclability and simplifying product purification. The amino group of this compound is an ideal anchor for covalent attachment to various support materials, such as silica, polymers, or carbon nanotubes.

For example, (4-aminophenyl)diphenyl phosphine oxide, a close analogue, has been successfully anchored to oxidized multiwalled carbon nanotubes. These functionalized nanotubes, decorated with phosphine oxide moieties, have been used to prepare palladium nanoparticle composites that are effective heterogeneous catalysts for Heck reactions. A similar approach could be applied to this compound, leveraging its amino functionality for immobilization and subsequent use in heterogeneous catalysis. This would enable the development of robust and reusable catalytic systems for a range of important organic transformations.

Contributions to Materials Science and Polymer Chemistry

Incorporation into Polymeric Architectures

The dual functionality of (3-Aminophenyl)dimethylphosphine oxide allows for its versatile incorporation into polymer chains, either as a side group, a chain-terminating agent, or as part of a curative system.

While diamino phosphine (B1218219) oxides are commonly used as monomers to build the main backbone of polymers like polyimides, the monoamino nature of this compound dictates a different synthetic role. koreascience.krkoreascience.kr It is ideally suited for grafting onto existing polymer backbones or for use as a reactive component in thermosetting resin systems.

For instance, analogous to how bis(3-aminophenyl) methylphosphine (B1207260) oxide (BAMPO) is used as a curing agent for epoxy resins, this compound can react with epoxy groups through its amine functionality. mdpi.com This reaction incorporates the dimethylphosphine (B1204785) oxide group into the cross-linked network of the final thermoset material. Similarly, it can be reacted to modify the chain ends of polymers, precisely placing the functional phosphine oxide group at the polymer's periphery.

The most critical contribution is in the area of fire retardancy. Phosphorus-containing materials are known to suppress combustion through mechanisms that operate in both the solid (condensed) and gas phases. nih.govnih.gov

Condensed Phase Action: During thermal decomposition, the phosphine oxide moiety promotes the formation of a stable, insulating layer of char on the material's surface. This char acts as a physical barrier, limiting the evolution of flammable volatile compounds and shielding the underlying polymer from the heat source. nih.gov Polymers based on the related tris(3-aminophenyl)phosphine oxide (TAPO) have demonstrated char yields as high as 51–75% at 800°C. researchgate.net

Gas Phase Action: Phosphorus-containing radicals (e.g., PO•) can be released into the gas phase during combustion. These radicals act as flame inhibitors by trapping the highly reactive H• and OH• radicals that propagate the combustion chain reaction. nih.gov

The combination of these mechanisms leads to materials with significantly improved fire safety characteristics, such as higher Limiting Oxygen Index (LOI) values and better ratings in UL-94 vertical burn tests. nih.gov

| Polymer System | Phosphine Oxide Component | Glass Transition Temp. (Tg) | Char Yield (at 800°C in N₂) | Limiting Oxygen Index (LOI) | Reference |

|---|---|---|---|---|---|

| Nadimide Resins | Tris(3-aminophenyl)phosphine oxide (TAPO) | >300°C (Decomposition) | 51-75% | Not Reported | researchgate.net |

| Polyimides | Bis(3-aminophenyl) 3,5-bis(trifluoromethyl)phenyl phosphine oxide | High Tg | Not Reported | Not Reported | koreascience.kr |

| Polycarbonate Composite (2 wt%) | DOPO-based aminophenyl silicone oil | Not Reported | Not Reported | 32.2% | nih.gov |

Applications in Electronic Materials and Organic Frameworks

Beyond thermal management, the electronic properties of the phosphine oxide group make it highly valuable for advanced electronics and functional porous materials.

The electron-withdrawing nature of the P=O bond makes phosphine oxide derivatives excellent electron transport materials (ETMs) for use in organic light-emitting diodes (OLEDs). semanticscholar.org By facilitating the injection and transport of electrons, these materials can lower the operating voltage and improve the efficiency of OLED devices. rsc.org Compounds featuring phosphine oxide moieties are known to possess high thermal stability and well-defined glass transition temperatures, which are critical for the long-term operational stability of electronic devices. researchgate.net The incorporation of the this compound unit into organic semiconductors is a viable strategy for designing robust ETMs.

In the realm of porous materials, this compound is an attractive building block for creating functional Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). mdpi.commdpi.com The amine group provides a reactive site for covalently linking into the framework structure, while the phosphine oxide group lines the pores with functional sites. rsc.orgresearchgate.net These phosphine oxide sites can serve multiple purposes: they can act as coordination sites for metal ions, serve as catalytic centers, or function as hydrogen-bond acceptors to selectively adsorb specific guest molecules. nih.gov This bifunctionality allows for the rational design of highly specialized porous materials for applications in gas storage, separation, and heterogeneous catalysis.

Self-Assembly and Supramolecular Chemistry

The highly polar phosphine oxide group is a strong hydrogen bond acceptor, a property that can be exploited to direct the self-assembly of molecules into ordered supramolecular structures. nih.govenamine.net The this compound molecule contains both a hydrogen bond donor (the -NH2 group) and a potent acceptor (the P=O group).

This donor-acceptor capability can drive the formation of predictable, non-covalent interactions, such as N-H···O=P hydrogen bonds. These interactions can lead to the self-assembly of the molecules into well-defined one-dimensional chains or two-dimensional sheets in the solid state. mdpi.comnih.gov When this moiety is incorporated into a larger polymer or molecule, these directed intermolecular forces can influence crystal packing, thin-film morphology, and the formation of complex structures like liquid crystals. This principle is also the basis for designing phosphine oxide-based surfactants and emulsifiers, which self-assemble into micelles in solution. nih.gov

Role As a Key Structural Motif in Academic Drug Discovery Research Methodological Focus

Design Principles for Kinase Inhibitors

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. ed.ac.uk The design of small molecule kinase inhibitors is a major focus of drug discovery. ed.ac.ukmdpi.com The incorporation of the (3-aminophenyl)dimethylphosphine oxide moiety into kinase inhibitor scaffolds is guided by specific design principles aimed at optimizing potency, selectivity, and drug-like properties.

A key feature of the dimethylphosphine (B1204785) oxide group is its potent hydrogen bond accepting capability. bldpharm.comnih.govenamine.net The oxygen atom of the P=O bond is a very strong hydrogen bond acceptor, a property that is strategically exploited in the design of kinase inhibitors. enamine.net Kinase active sites are rich in hydrogen bond donors, and the formation of a stable hydrogen bond between the inhibitor and a key residue in the ATP-binding pocket can significantly enhance binding affinity and potency. chemrxiv.orgnumberanalytics.com

The tetrahedral geometry of the phosphine (B1218219) oxide group provides three potential vectors for derivatization, allowing for precise orientation of the P=O bond to interact with specific amino acid residues within the kinase hinge region or other critical areas of the active site. bldpharm.com This directional hydrogen bonding is a crucial design element for achieving high target engagement. In the development of the anaplastic lymphoma kinase (ALK) inhibitor brigatinib, the incorporation of a dimethylphosphine oxide (DMPO) moiety was a key factor in its success, where it acts as a hydrogen-bond acceptor. bldpharm.comenamine.netresearchgate.net

The strength of the hydrogen bond formed by phosphine oxides is notable. While amides and sulfonamides are common hydrogen bond acceptors in drug design, phosphine oxides are more polar and can form stronger interactions. bldpharm.com This can lead to inhibitors with improved biochemical potency.

The introduction of the this compound motif into a molecule has a profound impact on its physicochemical properties, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. enamine.netresearchgate.netnih.govnih.gov Medicinal chemists carefully consider these parameters to design molecules with favorable drug-like characteristics. nih.govresearchgate.netyoutube.com

The phosphine oxide group is highly polar, which leads to several beneficial effects on ADME-related properties. nih.govresearchgate.net Its incorporation can dramatically increase the aqueous solubility of a compound, a property that is often a challenge in drug development. bldpharm.comresearchgate.net For instance, the introduction of a P(O)Me2 moiety into the antihypertensive drug Prazosin significantly increased its solubility. bldpharm.com

This increased polarity also tends to decrease lipophilicity, which can be advantageous. bldpharm.comnih.gov While a certain level of lipophilicity is required for membrane permeability, excessively lipophilic compounds can suffer from poor solubility, increased metabolic clearance, and off-target toxicity. youtube.com The phosphine oxide group helps to strike a balance, improving solubility and metabolic stability. bldpharm.comnih.gov The enhanced polarity can lead to an increased half-life in human liver microsomes, indicating greater metabolic stability. bldpharm.com However, the high polarity can sometimes reduce permeability, a factor that must be carefully managed during the design process. nih.govresearchgate.net

| Physicochemical Parameter | Influence of Phosphine Oxide Moiety | Relevance to Molecular Design |

|---|---|---|

| Polarity | Significantly Increased bldpharm.comnih.gov | Improves solubility and metabolic stability. bldpharm.com |

| Solubility | Dramatically Increased bldpharm.comresearchgate.net | Addresses a common challenge in drug development, enhancing bioavailability. bldpharm.com |

| Lipophilicity (logD) | Decreased bldpharm.com | Can reduce off-target toxicity and improve the overall ADME profile. youtube.com |

| Metabolic Stability | Improved bldpharm.comnih.gov | Leads to a longer half-life of the compound in the body. bldpharm.com |

| Permeability | Potentially Reduced nih.govresearchgate.net | Requires careful optimization to ensure adequate absorption. nih.gov |

Synthesis of Pyrimidine-Based Scaffolds for Target-Oriented Research

The pyrimidine (B1678525) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved kinase inhibitors. nih.govresearchgate.net The synthesis of pyrimidine-based scaffolds incorporating the this compound moiety is a key strategy in target-oriented research. nih.govnih.gov These synthetic efforts aim to create libraries of compounds for screening against specific kinase targets.

A common synthetic approach involves the condensation of a three-carbon dielectrophile with a dinucleophile containing an N-C-N moiety, such as guanidine (B92328), to form the pyrimidine ring. nih.gov To incorporate the this compound, it can be introduced as part of one of the building blocks. For example, a key intermediate could be a guanidine derivative of this compound, which is then reacted with a suitable diketone or its equivalent to construct the 2-aminopyrimidine (B69317) core.

Another strategy is the nucleophilic aromatic substitution (SNAr) reaction on a pre-formed dichloropyrimidine. nih.gov In this approach, this compound can be reacted with a dichloropyrimidine, followed by the introduction of another amine at the remaining chlorine-substituted position. This modular approach allows for the rapid synthesis of a diverse range of analogs for structure-activity relationship studies. For instance, 2,4,6-trichloropyrimidine (B138864) can be sequentially substituted to build up the desired inhibitor. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies Focused on Phosphine Oxide and Amine Group Contributions within Designed Molecules

The phosphine oxide group, as previously discussed, is a potent hydrogen bond acceptor. SAR studies would systematically explore the effect of its position on the phenyl ring (ortho, meta, or para to the amine) on kinase inhibitory activity. The meta-position, as in this compound, provides a specific vector for the hydrogen bond that may be optimal for certain kinase targets. Modifications to the methyl groups on the phosphorus atom, for example, by replacing them with larger alkyl or aryl groups, can also be explored to probe the steric and electronic requirements of the binding pocket.

| Functional Group | Modification Strategy | Rationale for SAR Study |

|---|---|---|

| Phosphine Oxide | Varying the position on the phenyl ring (ortho, meta, para) | To optimize the directionality of the hydrogen bond with the kinase hinge region. |

| Altering the substituents on the phosphorus atom (e.g., replacing methyl with ethyl or phenyl) | To probe the steric and electronic limits of the binding pocket. | |

| Amine Group | Conversion to other functional groups (amide, sulfonamide, urea, etc.) | To modulate hydrogen bonding potential, polarity, and permeability. |

| Introduction of substituents on the nitrogen atom | To explore additional binding interactions and influence conformational preferences. |

Development of Chemical Probes and Ligands for Molecular Targets

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of its biological function in cells or organisms. thermofisher.com this compound and its derivatives can serve as valuable starting points for the development of such chemical probes. nih.govmdpi.com The well-defined interactions of the phosphine oxide group and the synthetic tractability of the scaffold make it amenable to the design of potent and selective ligands.

The development of a chemical probe requires a molecule with high affinity for the target, good selectivity over other related proteins, and appropriate physicochemical properties to be active in a cellular context. thermofisher.com Starting from a kinase inhibitor scaffold containing the this compound moiety, medicinal chemists can introduce modifications to fine-tune its selectivity profile. For example, by exploring different substituents on the pyrimidine core or the phenyl ring, it may be possible to enhance selectivity for a particular kinase isoform.

Once a potent and selective ligand is identified, it can be further functionalized to create a chemical probe. This might involve the attachment of a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a photo-affinity label for identifying the direct binding partners of the target protein. These probes are invaluable tools for target validation and for elucidating the downstream signaling pathways regulated by the target kinase. thermofisher.com

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) for Structural Connectivity and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the detailed structure of (3-Aminophenyl)dimethylphosphine oxide in solution. Through the analysis of ¹H, ¹³C, and ³¹P NMR spectra, chemists can piece together the molecular puzzle, assigning each signal to a specific atom or group of atoms within the molecule and understanding their electronic environment and spatial relationships.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring atoms. For this compound, the aromatic protons on the phenyl ring typically appear as a complex multiplet in the downfield region. The protons of the two methyl groups attached to the phosphorus atom would exhibit a characteristic doublet due to coupling with the phosphorus-31 nucleus. The amine (NH₂) protons would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. The aromatic carbons would show multiple signals in the downfield region, with their chemical shifts influenced by the amino and dimethylphosphine (B1204785) oxide substituents. The carbon atom directly bonded to the phosphorus atom would appear as a doublet due to ¹J(P-C) coupling. The methyl carbons would also present as a doublet, albeit with a different coupling constant.

³¹P NMR Spectroscopy: As a phosphorus-containing compound, ³¹P NMR is a particularly powerful tool. A single signal in the proton-decoupled ³¹P NMR spectrum confirms the presence of one phosphorus environment. The chemical shift of this signal is indicative of the +5 oxidation state of the phosphorus in the phosphine (B1218219) oxide moiety.

| Nucleus | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H (Aromatic) | ~6.5 - 7.5 | Multiplet | - |

| ¹H (CH₃) | ~1.5 - 2.0 | Doublet | ²J(P-H) |

| ¹H (NH₂) | Variable | Broad Singlet | - |

| ¹³C (Aromatic) | ~115 - 150 | Singlets/Doublets | J(P-C) |

| ¹³C (CH₃) | ~15 - 25 | Doublet | ¹J(P-C) |

| ³¹P | Varies | Singlet | - |

| Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. |

Mass Spectrometry (MS/HRMS) for Molecular Weight and Fragmentation Pattern Analysis in Synthetic Pathways

Mass spectrometry is an indispensable tool for confirming the molecular weight of this compound and for tracking its formation and potential side products in synthetic pathways. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition.

In a typical electrospray ionization (ESI) mass spectrum, this compound is expected to be observed as its protonated molecule, [M+H]⁺. A patent describing the synthesis of a related compound reports the ESI-MS of (2-aminophenyl)dimethylphosphine oxide, a positional isomer, showing the [M+H]⁺ ion at m/z 170, which is consistent with the calculated molecular weight of C₈H₁₂NOP. acs.org

X-ray Crystallography for Solid-State Structure, Bond Lengths, and Intermolecular Interactions (e.g., Hydrogen Bonding)

While a crystal structure for this compound itself is not publicly available, the analysis of closely related structures can provide significant insights into its expected solid-state conformation, bond parameters, and intermolecular interactions. For instance, the study of organophosphorus compounds often reveals the potential for strong hydrogen bonding involving the phosphine oxide group.

The phosphine oxide moiety (P=O) is a potent hydrogen bond acceptor. In the solid state, it is anticipated that the amino group (-NH₂) of one molecule would engage in hydrogen bonding with the phosphine oxide oxygen of a neighboring molecule. These intermolecular interactions play a crucial role in the packing of the molecules in the crystal lattice and influence the material's physical properties. The analysis of analogous compounds suggests that P=O bond lengths are typically around 1.48-1.50 Å, and P-C bond lengths are in the range of 1.78-1.82 Å. The geometry around the phosphorus atom is expected to be tetrahedral.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the various functional groups. The N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. The P=O stretching vibration, a strong and prominent band, is typically observed in the range of 1150-1250 cm⁻¹. Aromatic C-H stretching vibrations would be found above 3000 cm⁻¹, while the C-C stretching vibrations within the phenyl ring would appear in the 1450-1600 cm⁻¹ region. The P-C and C-N stretching vibrations would also give rise to characteristic bands in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric vibrations of the molecule, which may be weak in the IR spectrum, can be more readily observed in the Raman spectrum.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | > 3000 |

| C-H (Methyl) | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| P=O (Phosphine Oxide) | Stretching | 1150 - 1250 |

| C-N | Stretching | 1250 - 1350 |

| P-C | Stretching | 650 - 800 |

Advanced Chromatographic Techniques (e.g., HPLC, UPLC) for Purity Assessment and Reaction Monitoring

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are essential techniques for assessing the purity of synthesized this compound and for monitoring the progress of its synthesis.

These techniques separate the components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase. For a compound like this compound, a reversed-phase HPLC or UPLC method would likely be employed, using a nonpolar stationary phase (such as C18-modified silica) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol).

By monitoring the disappearance of starting materials and the appearance of the product peak over time, chemists can optimize reaction conditions such as temperature, reaction time, and catalyst loading. The high resolution and sensitivity of UPLC, in particular, allow for rapid analysis times and the detection of even trace impurities, which is critical for ensuring the quality of the final product. While specific methods for this compound are not detailed in the literature, the development of such analytical procedures is a standard practice in synthetic chemistry. sjtu.edu.cn

Computational Chemistry and Theoretical Investigations of 3 Aminophenyl Dimethylphosphine Oxide

Quantum Chemical Calculations (e.g., DFT, MP2) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like (3-aminophenyl)dimethylphosphine oxide. Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed methods for such investigations.

DFT calculations, particularly with hybrid functionals like B3LYP, are expected to provide a reliable description of the ground-state electronic properties. These calculations can predict key parameters such as optimized molecular geometry, vibrational frequencies, and electronic energies. For this compound, DFT would likely be used to determine bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule.

MP2 calculations, which account for electron correlation effects more explicitly than many DFT functionals, can offer a more accurate prediction of certain properties, such as interaction energies and barrier heights for chemical reactions. The reactivity of this compound can be predicted by examining various calculated parameters. For instance, the energies of the frontier molecular orbitals (HOMO and LUMO) provide insights into the molecule's ability to donate or accept electrons. A smaller HOMO-LUMO gap generally suggests higher reactivity. Additionally, calculated electrostatic potential maps can reveal electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value (DFT/B3LYP) |

| P=O bond length | ~1.50 Å |

| P-C (methyl) bond length | ~1.82 Å |

| P-C (phenyl) bond length | ~1.80 Å |

| C-N bond length | ~1.40 Å |

| O-P-C angle | ~112° |

| C-P-C angle | ~106° |

Note: These are hypothetical values based on typical bond lengths and angles for similar compounds and require actual quantum chemical calculations for validation.

Analysis of Bonding, Charge Distribution, and Frontier Orbitals

A detailed analysis of the bonding, charge distribution, and frontier orbitals of this compound is crucial for understanding its chemical behavior. Natural Bond Orbital (NBO) analysis is a common computational technique used to study these aspects.

The P=O bond in phosphine (B1218219) oxides is a subject of particular interest. It is generally described as a highly polar covalent bond with significant dative character, where the oxygen atom's p-orbitals donate electron density to the phosphorus atom. wikipedia.org NBO analysis would likely reveal a strong polarization of this bond, with a significant negative charge on the oxygen atom and a positive charge on the phosphorus atom. The P-C bonds to the methyl and phenyl groups are expected to be standard covalent bonds.

The charge distribution across the entire molecule is influenced by the interplay of the electron-donating amino group (-NH2) and the electron-withdrawing dimethylphosphine (B1204785) oxide group (-P(O)(CH3)2). The amino group is expected to increase the electron density on the aromatic ring, particularly at the ortho and para positions relative to its substitution. The phosphine oxide group, being strongly electron-withdrawing, will have the opposite effect. The calculated Mulliken or NBO atomic charges would quantify this charge distribution, highlighting the electrophilic and nucleophilic centers.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the aminophenyl moiety, reflecting its electron-donating nature. The LUMO, in contrast, is likely to be centered on the phosphine oxide group and the aromatic ring, indicating its capacity to accept electrons. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for predicting chemical reactivity and kinetic stability.

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative)

| Orbital | Predicted Energy (eV) |

| HOMO | ~ -5.5 |

| LUMO | ~ -0.5 |

| HOMO-LUMO Gap | ~ 5.0 |

Note: These are hypothetical values and can vary significantly depending on the level of theory and basis set used in the calculations.

Modeling of Acid-Base Properties and Hydrogen Bonding Interactions

Computational modeling can provide valuable insights into the acid-base properties and hydrogen bonding capabilities of this compound. The molecule possesses both a basic amino group and a phosphoryl oxygen that can act as a hydrogen bond acceptor.

The basicity of the amino group can be estimated by calculating the proton affinity of the nitrogen atom. This involves computing the energy change for the reaction of the molecule with a proton. Similarly, the acidity of the N-H protons can be evaluated by calculating the deprotonation enthalpy. These calculations would help to predict the pKa values of the conjugate acids and the molecule itself.

The phosphoryl oxygen is a strong hydrogen bond acceptor. wikipedia.org Computational methods can be used to model the interaction of this compound with hydrogen bond donors, such as water or alcohols. By calculating the geometry and interaction energy of these hydrogen-bonded complexes, the strength and nature of these interactions can be quantified. The Atoms in Molecules (AIM) theory can be applied to analyze the topology of the electron density in these complexes to further characterize the hydrogen bonds. These interactions are crucial for understanding the solubility and intermolecular interactions of the compound.

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound can be explored through computational methods. The molecule has rotational freedom around the P-C(phenyl) and C-N bonds. A potential energy surface scan can be performed by systematically rotating these bonds to identify the low-energy conformers. This analysis would reveal the most stable three-dimensional structures of the molecule in the gas phase.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior in a condensed phase, such as in a solvent. By simulating the movement of the atoms over time, MD can reveal the flexibility of the molecule, the accessible conformations, and the nature of its interactions with solvent molecules. These simulations are particularly useful for understanding how the molecule behaves in a realistic chemical environment, which can be crucial for predicting its properties in solution. The results of MD simulations can provide information on radial distribution functions, which describe the probability of finding solvent molecules at a certain distance from different parts of the solute molecule, offering a detailed view of the solvation shell.

Future Research Directions and Emerging Opportunities

Green Chemistry Approaches to Synthesis

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research into the synthesis of (3-Aminophenyl)dimethylphosphine oxide will likely focus on green chemistry principles to minimize waste, reduce energy consumption, and utilize less hazardous substances.

Key areas of exploration include:

Catalytic Routes: Shifting from stoichiometric reagents to catalytic methods can significantly improve atom economy and reduce waste. This includes the exploration of transition-metal-catalyzed cross-coupling reactions or C-H activation strategies for the direct introduction of the dimethylphosphine (B1204785) oxide group onto an aniline (B41778) precursor.

Alternative Solvents: Research into replacing traditional volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids, or bio-derived solvents is a critical direction.

Energy Efficiency: Investigating microwave-assisted or flow chemistry syntheses could lead to reduced reaction times and lower energy consumption compared to conventional batch processing.

The overarching goal is to develop synthetic pathways that are not only efficient and high-yielding but also sustainable and scalable.

Exploration of Novel Catalytic Transformations

Phosphine (B1218219) oxides are increasingly recognized for their utility as ligands in homogeneous and heterogeneous catalysis. bohrium.comwikipedia.orgehu.es The specific structure of this compound, featuring both a hard amine donor and a polar phosphoryl group, makes it an intriguing candidate for the development of novel catalytic systems.

Emerging opportunities in this domain include:

Bifunctional Catalysis: The amino group can act as a secondary coordination site or a proton shuttle, enabling bifunctional catalysis where both the metal center and the ligand participate actively in the catalytic cycle. This cooperative effect can lead to enhanced reactivity and selectivity. researchgate.netmdpi.com

Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized and employed as ligands in asymmetric transformations, a critical area for the pharmaceutical and fine chemical industries.

Bimetallic Catalysis: The ligand's structure is well-suited to bridge two metal centers, potentially leading to novel bimetallic catalysts with unique reactivity. For instance, a phosphine oxide-enabled Rh(I)–Al bimetallic catalyst has shown significant promise in promoting C–H cyclization reactions. mdpi.com

Supported Catalysts: The amino group provides a convenient handle for immobilizing the molecule onto solid supports like polymers or silica, creating robust and recyclable heterogeneous catalysts. mdpi.com

The table below summarizes potential catalytic applications where ligands derived from this compound could be explored.

| Catalytic Transformation | Potential Role of this compound Ligand | Relevant Research Findings |

| Cross-Coupling Reactions | As a ligand for palladium, nickel, or copper catalysts to enhance stability and activity. | Secondary phosphine oxides (SPOs) are used in formulating catalysts for cross-coupling reactions. wikipedia.org |

| Hydrogenation/Hydroformylation | In rhodium or iridium complexes for the reduction of unsaturated bonds. | Metal complexes of SPOs were first used as catalysts for hydroformylation and hydrogenation in the 1980s. ehu.esresearchgate.net |

| C-H Activation/Functionalization | To direct and promote the selective functionalization of C-H bonds. | A phosphine oxide-ligated Rh-Al bimetal catalyst was effective for the C2–H cyclization of benzimidazoles. mdpi.com |

| Polymerization Reactions | To control the activity and selectivity of metal-catalyzed polymerization processes. | Phosphine oxide-based metal complexes can effectively catalyze a wide range of chemical reactions, including polymerizations. bohrium.comresearchgate.net |

Integration into Advanced Functional Materials

The unique properties of the phosphine oxide group, such as its high polarity, thermal stability, and ability to coordinate with metal ions, make it a valuable component in advanced materials. The amino functionality of this compound serves as a key reactive site for its incorporation into polymeric structures.

Future research is expected to focus on:

Flame-Retardant Polymers: Phosphorus-containing compounds are well-known for their flame-retardant properties. Incorporating this compound into polymer backbones, such as polyamides, polyimides, or epoxies, could yield materials with enhanced fire safety. researchgate.net

High-Performance Thermosets: As a curing agent or a monomer, it can be used to create highly cross-linked networks with exceptional thermal and mechanical stability, suitable for applications in the aerospace and electronics industries. researchgate.net

Porous Organic Polymers (POPs): The rigid structure of the aromatic phosphine oxide can be used to construct POPs with high surface areas. nih.gov These materials are promising for applications in gas storage, separation, and heterogeneous catalysis. The amino groups can be further functionalized post-synthesis to tailor the properties of the pores.

Metal-Organic Frameworks (MOFs): The molecule can act as a linker in the synthesis of novel MOFs, where the phosphine oxide group can provide additional metal-binding sites, and the amino group can be used for post-synthetic modification.

| Material Type | Function of this compound | Potential Applications |

| Flame-Retardant Polymers | Phosphorus-containing monomer or additive. | Electronics housing, construction materials, textiles. researchgate.net |

| High-Temperature Resins | Monomer or cross-linking agent. | Aerospace components, automotive parts, circuit boards. researchgate.netresearchgate.net |

| Porous Organic Polymers (POPs) | Building block for porous frameworks. | Gas separation, catalysis, chemical sensing. nih.gov |

| Functional Coatings | Component to enhance adhesion and thermal stability. | Protective coatings for metals and other substrates. researchgate.net |

Design of Next-Generation Molecular Tools for Chemical Biology

The phosphine oxide moiety is gaining traction in medicinal chemistry and chemical biology due to its favorable properties, including high polarity, metabolic stability, and its capacity to act as a strong hydrogen bond acceptor. acs.org The recent FDA approval of Brigatinib, a kinase inhibitor containing a dimethylphosphine oxide group, has spurred further interest in this functional group. enamine.net

Emerging opportunities include:

Kinase Inhibitors: The dimethylphosphine oxide group can serve as a "hinge-binding" motif in the design of new kinase inhibitors, mimicking the hydrogen bonding interactions of traditional motifs but with improved physicochemical properties. enamine.net

Chemical Probes: The amino group provides a site for conjugation to fluorophores, biotin (B1667282), or other reporter tags. probes-drugs.org This allows for the creation of chemical probes to study biological targets and pathways in vitro and in vivo.

Photoactivatable Compounds: Derivatives of this compound could be designed as photoactivatable molecules. For example, bisacylphosphane oxides (BAPOs) are used to generate radicals upon light irradiation, enabling precise, light-induced cell ablation for research purposes. acs.org

Intramolecular Hydrogen Bonding: The phosphine oxide group is an exceptionally strong hydrogen bond acceptor. enamine.net This property can be exploited to design molecules with specific conformations by promoting intramolecular hydrogen bonds with nearby donor groups, which can enhance cell permeability and optimize lipophilicity. enamine.net

| Molecular Tool | Design Strategy | Potential Application |

| Kinase Inhibitors | Utilize the P=O group as a hydrogen bond acceptor for the kinase hinge region. | Oncology, inflammatory diseases. enamine.netgoogle.com |

| Fluorescent Probes | Attach a fluorophore to the amino group. | Cellular imaging, target engagement studies. |

| Affinity-Based Probes | Conjugate with biotin for pulldown experiments. | Target identification and validation. |

| Conformationally-Restricted Molecules | Design scaffolds where the P=O group forms an intramolecular H-bond. | Improving pharmacokinetic properties of drug candidates. enamine.net |

Expanding the Scope of Derivatization and Scaffold Diversity

This compound is a valuable starting material for the synthesis of a wide array of more complex molecules. The strategic functionalization of its reactive sites can lead to novel chemical scaffolds with diverse three-dimensional structures and properties.

Future research directions will likely involve:

Amino Group Functionalization: The primary amino group can undergo a vast range of chemical transformations, including acylation, alkylation, sulfonylation, and diazotization, providing access to a large library of derivatives.

Aromatic Ring Substitution: Electrophilic aromatic substitution reactions can be explored to introduce additional functional groups onto the phenyl ring, further increasing molecular complexity.

Complexity-Generating Reactions: The compound can be used in cascade reactions or multicomponent reactions to rapidly build complex polycyclic scaffolds. Allenylphosphine oxides, for example, have been utilized as versatile intermediates for the synthesis of various phosphinoyl-heterocycles. beilstein-journals.org

Diversity-Oriented Synthesis (DOS): this compound can serve as a key building block in DOS campaigns aimed at producing libraries of structurally diverse small molecules for high-throughput screening and the discovery of new bioactive compounds. researchgate.netnih.gov

The table below illustrates some of the derivatization possibilities starting from the amino group.

| Reaction Type | Reagent Class | Resulting Compound Class |

| Acylation | Acyl chlorides, Anhydrides | Amides |

| Sulfonylation | Sulfonyl chlorides | Sulfonamides |

| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amines |

| Buchwald-Hartwig Amination | Aryl halides | Diaryl/Alkylaryl Amines |

| Sandmeyer/Schiemann Reactions | NaNO₂, HBF₄/CuX | Aryl halides, Aryl cyanides |

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound as a pivotal molecule in catalysis, materials science, and chemical biology.

Q & A

Q. How can the synthesis of (3-Aminophenyl)dimethylphosphine oxide be optimized for high yield and purity?

Methodological Answer: Synthesis optimization involves controlling reaction parameters such as temperature (typically 60–80°C), pH (basic conditions via NaOH/KOH), and solvent choice (e.g., THF or DMF). For example, reacting 3-aminophenyl precursors with dimethylphosphoryl chloride under anhydrous conditions yields the target compound. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity. Monitoring reaction progress with TLC or HPLC ensures minimal byproduct formation .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : and NMR confirm structural integrity, with the phosphorus signal typically appearing at δ 25–35 ppm.

- X-ray Crystallography : Resolves the tetrahedral geometry around the phosphorus atom and hydrogen-bonding interactions.

- Mass Spectrometry (ESI/HRMS) : Validates molecular weight (e.g., m/z 170.15 for CHNOP derivatives).

- FTIR : Identifies P=O stretching vibrations (~1150–1250 cm) and N–H bonds (~3300 cm) .

Q. How does the phosphine oxide moiety enhance solubility in aqueous and organic phases?

Methodological Answer: The P=O group acts as a strong hydrogen-bond acceptor, improving solubility in polar solvents (e.g., water, DMSO). Computational studies (DFT) show dipole moments >3.0 D, facilitating interactions with protic solvents. For hydrophobic systems, alkyl/aryl substituents balance solubility and lipophilicity, as seen in polyimide precursors .

Advanced Research Questions

Q. What role does the dimethylphosphine oxide group play in the biological activity of kinase inhibitors?

Methodological Answer: In kinase inhibitors like brigatinib, the phosphine oxide group replaces traditional hydrogen-bond acceptors (e.g., carbonyls), providing metabolic stability and avoiding redox reactions. In vitro assays (e.g., ALK inhibition IC < 10 nM) combined with molecular docking reveal that the P=O group forms critical hydrogen bonds with ATP-binding site residues (e.g., Lys1150 in ALK). Pharmacokinetic studies in preclinical models show enhanced bioavailability due to high permeability (BCS class 1) .

Q. How can computational modeling predict the reactivity of this compound in novel reaction pathways?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) model frontier molecular orbitals to predict electrophilic/nucleophilic sites. For example, the amino group’s lone pair (HOMO) directs electrophilic aromatic substitution, while the P=O moiety (LUMO) participates in Michael additions. MD simulations further assess solvation effects and transition-state energetics for reaction optimization .

Q. What strategies are employed to incorporate this compound into high-performance polymers?

Methodological Answer: The compound serves as a diamine monomer in polyimide synthesis. Polymerization with dianhydrides (e.g., PMDA or BTDA) under thermal imidization (200–300°C) produces films with low dielectric constants (<2.8 at 1 MHz) and high thermal stability (T > 300°C). Crosslinking with tri(3-aminophenyl)phosphine oxide enhances mechanical strength (Young’s modulus >3 GPa) for aerospace or microelectronic applications .

Data Contradictions and Resolution

- vs. 19 : While emphasizes the phosphine oxide’s metabolic stability, highlights its role in enzymatic inhibition. These are complementary: stability enables prolonged target engagement.

- vs. 4 : Synthesis protocols vary between aminopyridine and aminophenyl derivatives. Researchers must tailor conditions to the specific aromatic amine’s reactivity (e.g., electron-rich vs. electron-deficient rings).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.